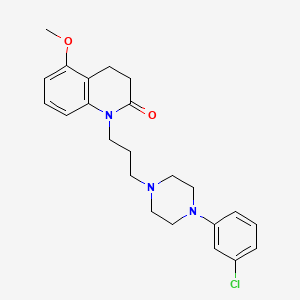

OPC-14523 free base

Description

Properties

IUPAC Name |

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19/h2-3,5-8,17H,4,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZGTNZBLPCBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145969-30-8 | |

| Record name | OPC-14523 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPC-14523 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05422 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OPC-14523 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1981OTB4DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OPC-14523 Free Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OPC-14523 is a novel psychoactive compound with a unique dual mechanism of action that has shown potential as a rapidly acting antidepressant. Its primary pharmacological activity stems from its combined agonist effects at sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors. This dual engagement is critical for its observed antidepressant-like effects in preclinical models. Unlike traditional antidepressants, OPC-14523's efficacy does not appear to rely on the significant inhibition of serotonin reuptake in vivo. This guide provides a comprehensive overview of the binding, functional, and in vivo pharmacology of OPC-14523, complete with detailed experimental protocols and visual representations of its signaling pathways.

Core Mechanism of Action

The principal mechanism of action of OPC-14523 is the combined stimulation of σ₁ and 5-HT₁ₐ receptors.[1] This synergistic activity is believed to underlie its potential for a more rapid onset of antidepressant effects compared to selective serotonin reuptake inhibitors (SSRIs).[2] Electrophysiological studies have shown that treatment with OPC-14523 leads to an increase in the firing activity of dorsal raphe nucleus (DRN) serotonergic neurons.[2] This effect is blocked by the co-administration of a selective σ₁ receptor antagonist, NE-100, highlighting the crucial role of sigma receptor activation in its modulation of the serotonin system.[2]

Furthermore, the antidepressant-like effects of OPC-14523 in animal models, such as the forced swimming test, are attenuated by antagonists of either the σ₁ receptor or the 5-HT₁ₐ receptor.[1] This indicates that activity at both receptor systems is necessary for its therapeutic-like action.

Signaling Pathway Overview

The interaction of OPC-14523 with its primary targets initiates a cascade of intracellular signaling events. As a partial agonist at the G-protein coupled 5-HT₁ₐ receptor, it stimulates the exchange of GDP for GTP on the Gαᵢ subunit, leading to the dissociation of the Gβγ subunits and subsequent modulation of downstream effectors like adenylyl cyclase. The activation of the σ₁ receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is thought to modulate calcium signaling and interact with various other signaling pathways, ultimately influencing neuronal excitability and plasticity.

References

- 1. human 5ht2a receptors: Topics by Science.gov [science.gov]

- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: OPC-14523 Sigma-1 and 5-HT1A Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of OPC-14523, a novel psychotropic agent, at the sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors. The information presented herein is intended to support research and development efforts in the fields of neuroscience and pharmacology.

Core Quantitative Data

OPC-14523 exhibits a high affinity for both the sigma-1 and 5-HT1A receptors, with a notable preference for the 5-HT1A receptor. The compound also demonstrates affinity for the sigma-2 (σ2) receptor. The inhibitory concentrations (IC50) are summarized in the table below.

| Receptor Target | IC50 (nM) | Reference |

| 5-HT1A | 2.3 | [1] |

| Sigma-1 (σ1) | 47 | [1] |

| Sigma-2 (σ2) | 56 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the determination of the binding affinities of OPC-14523. These protocols are based on established radioligand binding assays.

Sigma-1 (σ1) Receptor Binding Assay

This assay determines the ability of OPC-14523 to displace a known radiolabeled ligand from the sigma-1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine

-

Tissue Source: Guinea pig whole brain membranes

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4)

-

Non-specific Binding Control: Haloperidol (10 µM)

-

Test Compound: OPC-14523

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of OPC-14523. For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.

-

Incubation: The plate is incubated at 25°C for a specified period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of OPC-14523 that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine, is calculated using non-linear regression analysis. The Cheng-Prusoff equation can then be used to determine the Ki (inhibitory constant) value.

5-HT1A Receptor Binding Assay

This assay measures the affinity of OPC-14523 for the 5-HT1A receptor through the displacement of a selective radioligand.

Materials:

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT)

-

Tissue Source: Rat whole brain membranes

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2 and 0.1% ascorbic acid

-

Non-specific Binding Control: Serotonin (10 µM)

-

Test Compound: OPC-14523

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Rat brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer. Protein concentration is quantified.

-

Assay Setup: The assay is conducted in a 96-well plate containing the brain membrane preparation, [3H]8-OH-DPAT, and a range of OPC-14523 concentrations. Non-specific binding is determined in the presence of a saturating concentration of serotonin.

-

Incubation: The mixture is incubated at 37°C to facilitate binding equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer to reduce non-specific binding.

-

Quantification: Radioactivity on the filters is measured via liquid scintillation counting.

-

Data Analysis: The IC50 value for OPC-14523 is determined by analyzing the competition binding data using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathways and the general workflow of the radioligand binding assays.

Caption: OPC-14523 interaction with Sigma-1 and 5-HT1A receptors.

Caption: General workflow for radioligand binding assays.

References

Pharmacological Profile of OPC-14523 Free Base: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-14523 is a novel psychoactive compound synthesized by Otsuka Pharmaceutical. It exhibits a unique pharmacological profile characterized by high affinity for sigma (σ₁) and serotonin 5-HT₁ₐ receptors, where it acts as a partial agonist. Additionally, it possesses moderate affinity for the serotonin transporter (SERT) and sigma-2 (σ₂) receptors. Preclinical studies have demonstrated its potential as a rapid-acting antidepressant. This technical guide provides a comprehensive overview of the pharmacological properties of OPC-14523, including its receptor binding profile, in vitro and in vivo functional activities, and the underlying signaling pathways. Detailed experimental methodologies for key assays are also described. Notably, information regarding its activity at dopamine D2 receptors is limited in publicly available literature, and no clinical trial data for OPC-14523 has been identified, suggesting a likely discontinuation of its clinical development.

Introduction

OPC-14523, with the chemical name 1-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, was investigated for its potential as an antidepressant agent. Its mechanism of action is primarily attributed to its combined agonist activity at sigma-1 and 5-HT₁ₐ receptors. This dual action is hypothesized to produce a more rapid onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).

Receptor Binding Profile

The affinity of OPC-14523 for various receptors and transporters has been characterized through radioligand binding assays. The quantitative data are summarized in Table 1.

| Target | Radioligand | Tissue Source | IC₅₀ (nM) | Reference(s) |

| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 47 | [1] |

| Sigma-2 Receptor | [³H]DTG | Guinea Pig Brain | 56 | [1] |

| 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | Rat Cerebral Cortex | 2.3 | [1] |

| Serotonin Transporter (SERT) | [³H]Citalopram | Rat Brain | 80 | [1] |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Brain | >1000 | [1] |

| Dopamine Transporter (DAT) | [³H]GBR12935 | Rat Brain | >1000 | [1] |

| Dopamine D₂ Receptor | Not Reported | Not Reported | Not Reported | |

| Muscarinic Receptors | Not Reported | Not Reported | No Inhibition | [1] |

| MAO-A & MAO-B | Not Reported | Not Reported | No Inhibition | [1] |

Table 1: Receptor and Transporter Binding Affinities of OPC-14523. Data are presented as IC₅₀ values, the concentration of OPC-14523 required to inhibit 50% of radioligand binding.

In Vitro Functional Activity

5-HT₁ₐ Receptor Partial Agonism

The functional activity of OPC-14523 at 5-HT₁ₐ receptors has been assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism.

| Assay System | Agonist | pEC₅₀ | Eₘₐₓ (% of 5-HT) | Reference(s) |

| CHO cells expressing human 5-HT₁ₐ receptors | OPC-14523 | 8.0 ± 0.11 | 85.5 | [2] |

| Rat Hippocampal Membranes | OPC-14523 | 7.60 ± 0.23 | 41.1 (vs. 8-OH-DPAT) | [2] |

| Human Frontal Cortex Membranes | OPC-14523 | 7.89 ± 0.08 | 64.0 (vs. 8-OH-DPAT) | [2] |

Table 2: Functional Activity of OPC-14523 at 5-HT₁ₐ Receptors. pEC₅₀ represents the negative logarithm of the molar concentration of agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum effect, expressed as a percentage of the response to the full agonist 5-HT or 8-OH-DPAT.

Serotonin Reuptake Inhibition

OPC-14523 has been shown to inhibit the reuptake of serotonin in vitro.

| Assay System | IC₅₀ (nM) | Reference(s) |

| Rat Brain Synaptosomes | 27 | [1] |

Table 3: In Vitro Serotonin Reuptake Inhibition by OPC-14523.

In Vivo Pharmacology

Antidepressant-Like Activity

In vivo studies in rodent models have demonstrated the antidepressant-like effects of OPC-14523.

| Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Effect | Reference(s) |

| Rats | Forced Swim Test | Oral | 27 | Reduced immobility time | [1] |

| Mice | Forced Swim Test | Oral | 20 | Reduced immobility time | [1] |

Table 4: In Vivo Antidepressant-Like Effects of OPC-14523. ED₅₀ is the dose that produces 50% of the maximal effect.

Modulation of Neuronal Activity

Electrophysiological studies have investigated the effects of OPC-14523 on serotonergic neuron firing in the dorsal raphe nucleus (DRN). A two-day treatment with OPC-14523 (1 mg/kg/day) resulted in a significant increase in the firing activity of putative 5-HT neurons in anesthetized rats.[3] This effect was blocked by the co-administration of a selective sigma-1 receptor antagonist, NE-100, indicating the involvement of sigma-1 receptors in this response.[3]

Signaling Pathways

5-HT₁ₐ Receptor Signaling

As a G-protein coupled receptor (GPCR), the 5-HT₁ₐ receptor primarily couples to inhibitory G-proteins (Gαi/o). Agonist binding, including by a partial agonist like OPC-14523, leads to a conformational change in the receptor, promoting the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and modulate the function of various ion channels and signaling proteins, thereby influencing cellular processes such as calcium signaling and neuronal excitability.

Experimental Protocols

Radioligand Binding Assays (General Protocol)

This protocol provides a general framework for competitive radioligand binding assays used to determine the binding affinity of OPC-14523.

References

- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

OPC-14523 Free Base: A Technical Guide for Antidepressant Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-14523 is a novel investigational compound that has demonstrated significant potential in preclinical models of depression. Its unique pharmacological profile, characterized by agonist activity at both sigma-1 (σ₁) and serotonin 1A (5-HT₁ₐ) receptors, suggests a multifaceted mechanism of action that may offer advantages over existing antidepressant therapies. This technical guide provides a comprehensive overview of the preclinical data on OPC-14523, including its receptor binding and functional activity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies are provided to facilitate the replication and further exploration of its antidepressant-like effects.

Introduction

Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant number of patients do not achieve adequate remission with currently available treatments. This underscores the urgent need for novel antidepressants with distinct mechanisms of action. OPC-14523 has emerged as a promising candidate, exhibiting a unique dual agonist activity at σ₁ and 5-HT₁ₐ receptors. This combination is hypothesized to produce a more rapid onset of action and potentially greater efficacy in treatment-resistant populations. This document serves as a technical resource for researchers investigating the therapeutic potential of OPC-14523.

Pharmacological Profile

Receptor Binding Affinity

OPC-14523 demonstrates high affinity for both σ₁ and 5-HT₁ₐ receptors, as well as moderate affinity for the serotonin transporter (SERT). The binding affinities (IC₅₀) from in vitro studies are summarized in the table below.

| Target | IC₅₀ (nM) | Reference |

| Sigma-1 (σ₁) Receptor | 47-56 | [1] |

| Sigma-2 (σ₂) Receptor | 56 | [2] |

| Serotonin 1A (5-HT₁ₐ) Receptor | 2.3 | [1] |

| Serotonin Transporter (SERT) | 80 | [1][2] |

Functional Activity

OPC-14523 acts as a partial agonist at 5-HT₁ₐ receptors. This was determined through [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor agonism.

| Assay Condition | Parameter | Value | Reference |

| Rat Hippocampal Membranes | pEC₅₀ | 7.60 ± 0.23 | |

| Eₘₐₓ (% of (+)8-OH-DPAT) | 41.1% | ||

| Human Frontal Cortex Membranes | pEC₅₀ | 7.89 ± 0.08 | |

| Eₘₐₓ (% of (+)8-OH-DPAT) | 64% | ||

| CHO Cells (human 5-HT₁ₐ) | pEC₅₀ | 8.0 ± 0.11 | |

| Eₘₐₓ (% of 5-HT) | 85.5% |

Preclinical Efficacy

Animal Models of Depression

The antidepressant-like effects of OPC-14523 have been demonstrated in the forced swimming test (FST), a widely used behavioral despair model in rodents. A single oral administration of OPC-14523 significantly reduced immobility time, indicative of an antidepressant effect.

| Species | ED₅₀ (mg/kg, p.o.) | Reference |

| Rats | 27 | [1] |

| Mice | 20 | [1] |

Notably, the antidepressant-like effects of OPC-14523 were observed after a single dose, whereas traditional antidepressants like fluoxetine and imipramine required repeated dosing to produce a similar effect[1].

Mechanism of Action

The antidepressant-like activity of OPC-14523 is attributed to its combined agonist effects at σ₁ and 5-HT₁ₐ receptors. This dual action is believed to synergistically modulate serotonergic neurotransmission.

Signaling Pathways

The proposed signaling cascade initiated by OPC-14523 involves the activation of both σ₁ and 5-HT₁ₐ receptors, leading to downstream effects that are thought to underlie its antidepressant action.

Caption: Proposed signaling pathway of OPC-14523.

In Vivo Electrophysiology

Studies using in vivo electrophysiology in the dorsal raphe nucleus (DRN), a key area for serotonin cell bodies, have provided further insight into the mechanism of OPC-14523. A 2-day treatment with OPC-14523 resulted in a significant increase in the firing rate of putative 5-HT neurons. This effect was blocked by the co-administration of a selective σ₁ receptor antagonist, NE-100, highlighting the critical role of σ₁ receptor activation in the observed enhancement of serotonergic neuronal activity.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should consult the original publications for specific details where available.

Receptor Binding Assays (General Protocol)

-

Tissue/Cell Preparation: Prepare membrane fractions from rodent brain tissue (e.g., hippocampus, frontal cortex) or cultured cells expressing the receptor of interest.

-

Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) and varying concentrations of OPC-14523.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of OPC-14523 by non-linear regression analysis of the competition binding data.

[³⁵S]GTPγS Binding Assay (General Protocol)

-

Membrane Preparation: Prepare cell membranes as described for the binding assays.

-

Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of OPC-14523 in an appropriate assay buffer.

-

Termination: Terminate the reaction by rapid filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Calculate the pEC₅₀ and Eₘₐₓ values by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Forced Swimming Test (General Protocol)

-

Apparatus: Use a transparent glass cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.

-

Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer OPC-14523 or vehicle orally at a specified time before the test.

-

Test Session: Place each animal individually into the cylinder for a predetermined period (e.g., 6 minutes).

-

Behavioral Scoring: Record the duration of immobility during the latter part of the test session (e.g., the last 4 minutes). Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

Data Analysis: Compare the immobility time between the OPC-14523-treated and vehicle-treated groups using appropriate statistical tests.

In Vivo Electrophysiology (General Protocol)

-

Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

-

Electrode Placement: Lower a recording electrode into the dorsal raphe nucleus according to stereotaxic coordinates.

-

Neuronal Identification: Identify putative serotonergic neurons based on their characteristic slow, rhythmic firing pattern and long-duration action potentials.

-

Drug Administration: Administer OPC-14523 intravenously or intraperitoneally and record changes in the firing rate of the identified neurons.

-

Data Analysis: Analyze the firing rate data to determine the effect of OPC-14523 on neuronal activity.

Conclusion

OPC-14523 represents a promising avenue for the development of novel antidepressant therapies. Its dual agonist activity at σ₁ and 5-HT₁ₐ receptors offers a unique mechanism of action that has shown significant potential in preclinical studies. The data presented in this guide, along with the provided experimental frameworks, are intended to support further research into the therapeutic utility of OPC-14523 for the treatment of major depressive disorder. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile.

References

An In-depth Technical Guide on the Synthesis and Chemical Properties of OPC-14523 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of OPC-14523 free base, a potent sigma (σ) and serotonin 5-HT₁ₐ receptor agonist with potential applications in the treatment of depression and other central nervous system disorders. This document details the experimental protocols for its synthesis, summarizes its key chemical and physical properties, and illustrates the relevant biological signaling pathways.

Chemical Properties of this compound

OPC-14523, with the systematic IUPAC name 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one, is a quinolinone derivative.[1] While extensive data is available for its salt forms, this guide focuses on the properties of the free base.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈ClN₃O₂ | [1] |

| Molecular Weight | 413.9 g/mol | [1] |

| CAS Number | 145969-30-8 | [1] |

| Appearance | White solid | Inferred from synthesis of related compounds |

| Melting Point | 145-146 °C | |

| Solubility | Soluble in DMSO, ethanol, and chloroform | Inferred from experimental protocols |

| LogP (calculated) | 3.8 | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following protocols are based on established synthetic routes for analogous compounds and information derived from the synthesis of its precursors.

Experimental Protocols

Step 1: Synthesis of 1-(3-chlorophenyl)piperazine

This initial step involves the reaction of 3-chloroaniline with di(2-chloroethyl)amine hydrochloride.

-

Reagents: 3-chloroaniline, di(2-chloroethyl)amine hydrochloride, xylene.

-

Procedure: A mixture of 3-chloroaniline and di(2-chloroethyl)amine hydrochloride is refluxed in xylene. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by crystallization to yield 1-(3-chlorophenyl)piperazine hydrochloride. The free base can be obtained by treatment with a suitable base.

Step 2: Synthesis of 1-(3-Chloropropyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone

This intermediate is prepared by the alkylation of 5-methoxy-3,4-dihydro-2(1H)-quinolinone.

-

Reagents: 5-methoxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-3-chloropropane, sodium hydride (NaH), N,N-dimethylformamide (DMF).

-

Procedure: To a solution of 5-methoxy-3,4-dihydro-2(1H)-quinolinone in anhydrous DMF, sodium hydride is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of 1-bromo-3-chloropropane. The reaction is allowed to warm to room temperature and stirred overnight. After completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

The final step involves the coupling of the two previously synthesized intermediates.

-

Reagents: 1-(3-chlorophenyl)piperazine, 1-(3-chloropropyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, potassium carbonate (K₂CO₃), acetonitrile.

-

Procedure: A mixture of 1-(3-chlorophenyl)piperazine, 1-(3-chloropropyl)-5-methoxy-3,4-dihydro-2(1H)-quinolinone, and potassium carbonate in acetonitrile is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound as a white solid.

Visualized Workflows and Pathways

To further elucidate the synthesis and mechanism of action of OPC-14523, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: Signaling pathways activated by OPC-14523.

References

OPC-14523 Free Base: A Technical Guide to Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of OPC-14523 free base, an orally active sigma (σ₁) and serotonin 1A (5-HT₁A) receptor agonist with potential antidepressant properties. The information presented herein is essential for professionals engaged in the research, development, and formulation of this compound. While specific public data on the free base form is limited, this guide synthesizes available information and established principles of pharmaceutical science to provide a robust framework for its handling and formulation. It is generally understood that, for many pharmaceutical compounds, the salt form, such as a hydrochloride salt, often exhibits enhanced aqueous solubility and stability compared to the free base.[1]

Core Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₈ClN₃O₂ |

| Molecular Weight | 413.94 g/mol |

| CAS Number | 145969-30-8 |

| Appearance | Off-white to pale yellow solid |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and in vivo disposition. Based on its chemical structure, a lipophilic molecule with basic nitrogen atoms, its solubility is expected to be low in aqueous media and higher in organic solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) at 25°C (Hypothetical Data) |

| Water | < 0.01 |

| Phosphate Buffered Saline (pH 7.4) | < 0.01 |

| 0.1 N HCl | 5.2 |

| 0.1 N NaOH | < 0.01 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Ethanol (95%) | 2.5 |

| Methanol | 1.8 |

| Acetonitrile | 0.5 |

| Propylene Glycol | 15.7 |

| Polyethylene Glycol 400 (PEG 400) | 22.4 |

Table 2: pH-Dependent Aqueous Solubility of this compound (Hypothetical Data)

| pH | Solubility (µg/mL) at 25°C |

| 2.0 | 5200 |

| 3.0 | 1500 |

| 4.0 | 450 |

| 5.0 | 85 |

| 6.0 | 12 |

| 7.0 | < 1 |

| 8.0 | < 1 |

| 9.0 | < 1 |

| 10.0 | < 1 |

Stability Characteristics

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and for the development of a stability-indicating analytical method.

Table 3: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradants |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~15% | Degradant A, Degradant B |

| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | ~8% | Degradant C |

| Oxidative | 3% H₂O₂ | 24 hours | Ambient | ~12% | Degradant D, Degradant E |

| Thermal | Solid State | 48 hours | 80°C | < 2% | Minimal degradation |

| Photolytic | Solid State (ICH Q1B) | 1.2 million lux hours | Ambient | ~5% | Degradant F |

Experimental Protocols

Solubility Determination: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0) and select a range of organic solvents.

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent or buffer in sealed vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of OPC-14523 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of an analytical method.

-

Acidic and Basic Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 N HCl and 0.1 N NaOH separately. Heat the solutions (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Collect samples at different time intervals.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for an extended period. Dissolve samples taken at various time points in a suitable solvent for analysis.

-

Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Signaling Pathway of OPC-14523

Caption: Plausible signaling pathway of OPC-14523.

Experimental Workflow for Forced Degradation Study

References

In Vitro Characterization of OPC-14523 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of OPC-14523 free base, a novel compound with potential therapeutic applications. The information presented herein is intended to support further research and development efforts by providing detailed experimental methodologies and a consolidated summary of its in vitro activity.

Introduction

OPC-14523 is a novel psychoactive compound that exhibits a multi-target engagement profile in vitro. It has been identified as a high-affinity ligand for sigma (σ) receptors and the serotonin 1A (5-HT1A) receptor, and also interacts with the serotonin transporter (SERT). Its unique pharmacological profile suggests potential for the treatment of various central nervous system (CNS) disorders. This document details the in vitro binding and functional characteristics of this compound.

Receptor and Transporter Binding Affinity

The binding affinity of OPC-14523 for its primary molecular targets has been determined through competitive radioligand binding assays. These assays measure the ability of OPC-14523 to displace a specific radiolabeled ligand from its receptor or transporter. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target | Radioligand | Tissue/Cell Line | IC50 (nM) |

| σ1 Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 47[1][2] |

| σ2 Receptor | [3H]DTG | Guinea Pig Brain | 56[1][2] |

| 5-HT1A Receptor | [3H]8-OH-DPAT | Rat Brain | 2.3[1][2] |

| Serotonin Transporter (SERT) | [3H]Citalopram | Rat Brain | 80[1][2] |

Functional Activity at the 5-HT1A Receptor

The functional activity of OPC-14523 at the 5-HT1A receptor was assessed using the [35S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor, providing an indication of the agonist or antagonist properties of the compound. OPC-14523 has been shown to act as a partial agonist at the 5-HT1A receptor.[3][4]

| Assay System | Agonist | Parameter | Value |

| Rat Hippocampal Membranes | (+)8-OH-DPAT | pEC50 | 7.60 ± 0.23 |

| Rat Hippocampal Membranes | (+)8-OH-DPAT | Emax | 41.1% |

| Human Frontal Cortex Membranes | (+)8-OH-DPAT | pEC50 | 7.89 ± 0.08 |

| Human Frontal Cortex Membranes | (+)8-OH-DPAT | Emax | 64% |

| CHO Cells (human 5-HT1A) | 5-HT | pEC50 | 8.0 ± 0.11 |

| CHO Cells (human 5-HT1A) | 5-HT | Emax | 85.5% |

Serotonin Reuptake Inhibition

The inhibitory activity of OPC-14523 on the serotonin transporter was evaluated through in vitro reuptake assays using rat brain synaptosomes. This assay measures the ability of the compound to block the uptake of radiolabeled serotonin into nerve terminals.

| Assay System | Radioligand | IC50 (nM) |

| Rat Brain Synaptosomes | [3H]5-HT | 27[1][2] |

Experimental Protocols

Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of OPC-14523 for σ1 and σ2 receptors.

Protocol Details:

-

Tissue: Guinea pig brain homogenates.

-

Radioligands: For σ1 receptors, --INVALID-LINK---pentazocine is used. For σ2 receptors, [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) is used in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to σ1 sites.

-

Incubation: Membranes are incubated with the radioligand and a range of concentrations of the test compound (OPC-14523).

-

Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

5-HT1A Receptor Functional Assay ([35S]GTPγS Binding)

This protocol outlines the [35S]GTPγS binding assay used to determine the functional activity of OPC-14523 at the 5-HT1A receptor.

Protocol Details:

-

Membrane Preparations: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the 5-HT1A receptor, such as rat hippocampus, human frontal cortex, or Chinese Hamster Ovary (CHO) cells.

-

Assay Buffer: The incubation buffer typically contains Tris-HCl, MgCl2, EDTA, NaCl, and GDP.

-

Incubation: Membranes are incubated with various concentrations of OPC-14523 in the presence of a fixed concentration of [35S]GTPγS and GDP.

-

Termination and Detection: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified.

-

Analysis: The concentration of OPC-14523 that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist are calculated.

Serotonin Transporter (SERT) Uptake Assay

This protocol details the in vitro serotonin reuptake inhibition assay.

Protocol Details:

-

Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from rat brain tissue.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of OPC-14523 to allow for binding to the serotonin transporter.

-

Uptake: The uptake of serotonin is initiated by the addition of a fixed concentration of radiolabeled serotonin ([3H]5-HT).

-

Termination: The uptake process is stopped after a short incubation period by rapid filtration and washing with ice-cold buffer to remove extracellular [3H]5-HT.

-

Quantification: The amount of [3H]5-HT taken up by the synaptosomes is measured by liquid scintillation counting.

-

Analysis: The concentration of OPC-14523 that inhibits 50% of the specific [3H]5-HT uptake (IC50) is determined.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of OPC-14523 at the 5-HT1A receptor.

As a partial agonist at the 5-HT1A receptor, which is a Gi/o-coupled receptor, OPC-14523 is expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key signaling pathway through which 5-HT1A receptor activation mediates its physiological effects.

Conclusion

The in vitro data presented in this technical guide demonstrate that OPC-14523 is a potent ligand at sigma and 5-HT1A receptors, with moderate activity at the serotonin transporter. Its partial agonist activity at the 5-HT1A receptor and its ability to inhibit serotonin reuptake suggest a complex pharmacological profile that may contribute to its potential therapeutic effects. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings in other research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of OPC-14523: A Novel Antidepressant Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OPC-14523 is a novel investigational compound that has demonstrated significant antidepressant-like effects in a variety of preclinical models.[1][2] Its unique pharmacological profile, characterized by combined agonist activity at sigma (σ) and serotonin 1A (5-HT1A) receptors, distinguishes it from conventional antidepressants.[1][3] Preclinical data indicate a rapid onset of action and a mechanism that may offer advantages over selective serotonin reuptake inhibitors (SSRIs).[2] This document provides a comprehensive overview of the preclinical data for OPC-14523, including its receptor binding profile, in vivo efficacy in animal models of depression, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Pharmacological Profile

Receptor Binding Affinity

OPC-14523 exhibits a high affinity for sigma receptors and the 5-HT1A receptor.[1] It also binds to the serotonin transporter (5-HTT), though with lower affinity.[1] Notably, the compound shows weak inhibitory activity on norepinephrine (NE) and dopamine (DA) reuptake and does not significantly inhibit monoamine oxidase (MAO) A or B activities or muscarinic receptors.[1]

Table 1: Receptor Binding and Transporter Inhibition Profile of OPC-14523

| Target | Parameter | Value (nM) |

| Sigma Receptors | IC50 | 47-56 |

| 5-HT1A Receptor | IC50 | 2.3 |

| 5-HT Transporter | IC50 | 80 |

| 3H-5-HT Reuptake | IC50 | 27 |

Data compiled from multiple preclinical studies.[1]

Functional Activity

In vitro functional assays have confirmed that OPC-14523 acts as a partial agonist at both rat and human 5-HT1A receptors.[4] This activity is demonstrated by its ability to stimulate guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding in brain tissue, an effect that is blocked by the selective 5-HT1A receptor antagonist WAY-100635.[4] Electrophysiological studies have further shown that OPC-14523 functions as an agonist on both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN) and postsynaptic 5-HT1A receptors in the hippocampus.[3]

Table 2: Functional Agonist Activity of OPC-14523 at 5-HT1A Receptors

| Tissue/Cell Line | Parameter | pEC50 | Emax (% of control agonist) |

| Rat Hippocampus | [35S]GTPγS binding | 7.60 ± 0.23 | 41.1% (of (+)8-OH-DPAT) |

| Human Frontal Cortex | [35S]GTPγS binding | 7.89 ± 0.08 | 64% (of (+)8-OH-DPAT) |

| CHO cells (human 5-HT1A) | [35S]GTPγS binding | 8.0 ± 0.11 | 85.5% (of 5-HT) |

Data represent the mean ± standard error of the mean.[4]

In Vivo Efficacy in Animal Models of Depression

Forced Swimming Test (FST)

A single oral administration of OPC-14523 produced a significant antidepressant-like effect in the forced swimming test (FST) in both rats and mice.[1] This effect was observed without a concomitant increase in general locomotor activity.[1] Notably, the antidepressant-like effects of OPC-14523 were evident after a single dose, whereas conventional antidepressants like fluoxetine and imipramine required repeated administration over several days to produce a similar effect.[1]

Table 3: Antidepressant-Like Effects of OPC-14523 in the Forced Swimming Test

| Species | Parameter | Value (mg/kg, p.o.) |

| Rat | ED50 | 27 |

| Mouse | ED50 | 20 |

ED50 represents the dose required to produce a 50% reduction in immobility time.[1]

Mechanism of Antidepressant-Like Action

The acute antidepressant-like activity of OPC-14523 in the FST was blocked by pretreatment with either the sigma receptor antagonist NE-100 or the selective 5-HT1A receptor antagonist WAY-100635.[1] This indicates that the combined stimulation of both sigma and 5-HT1A receptors is essential for its rapid antidepressant effect.[1] Furthermore, at behaviorally effective doses, OPC-14523 attenuated forebrain 5-HT biosynthesis but did not inhibit 5-HT reuptake in vivo, suggesting a mechanism of action distinct from that of SSRIs.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of OPC-14523

The antidepressant-like effects of OPC-14523 are believed to be mediated through the synergistic activation of sigma and 5-HT1A receptors.

Caption: Proposed signaling pathway of OPC-14523.

Experimental Workflow for the Forced Swimming Test

The FST is a widely used behavioral paradigm to assess antidepressant efficacy in rodents.

Caption: Experimental workflow for the Forced Swimming Test.

Detailed Experimental Protocols

Animals

Male Wistar rats or ICR mice have been used in the preclinical evaluation of OPC-14523.[1] Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Forced Swimming Test (FST)

The FST protocol generally involves a pre-test and a test session. On the first day (pre-test), animals are individually placed in a cylinder containing water (e.g., 25°C) for a period of 15 minutes. Twenty-four hours later, the animals are administered OPC-14523 or vehicle orally. Following a specified pre-treatment time (e.g., 60 minutes), the animals are placed back into the water-filled cylinder for a 5-minute test session. The duration of immobility during the test session is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

In Vitro [35S]GTPγS Binding Assay

This assay is used to determine the functional activity of OPC-14523 at 5-HT1A receptors. Membranes from rat hippocampus, human frontal cortex, or CHO cells expressing the human 5-HT1A receptor are incubated with varying concentrations of OPC-14523 in the presence of [35S]GTPγS.[4] The amount of [35S]GTPγS binding to the G-proteins coupled to the 5-HT1A receptors is then quantified. The potency (pEC50) and efficacy (Emax) of OPC-14523 are determined by comparing its effect to that of a full agonist like (+)-8-OH-DPAT or 5-HT.[4]

Electrophysiology

In vivo extracellular recordings from putative 5-HT neurons in the dorsal raphe nucleus (DRN) of anesthetized rats are performed to assess the effect of OPC-14523 on neuronal firing activity.[2] The drug can be administered systemically or applied locally via microiontophoresis.[3] The change in the firing rate of these neurons in response to OPC-14523 administration provides insight into its agonist or antagonist properties at 5-HT1A autoreceptors.[3]

Conclusion

The preclinical data for OPC-14523 strongly support its development as a novel antidepressant. Its dual agonist activity at sigma and 5-HT1A receptors appears to confer a rapid onset of antidepressant-like effects in animal models, a significant potential advantage over existing therapies. The distinct mechanism of action, which does not rely on monoamine reuptake inhibition at behaviorally effective doses, suggests that OPC-14523 may offer a new therapeutic option for patients with major depressive disorder. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.

References

- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro profile of the antidepressant candidate OPC-14523 at rat and human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OPC-14523 Free Base and its Role in Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel, orally active psychotropic agent that has demonstrated significant potential in preclinical models of depression. Its unique pharmacological profile, characterized by a multimodal action on the serotonergic system, distinguishes it from conventional antidepressants. This technical guide provides a comprehensive overview of the pharmacology of OPC-14523 free base, with a focus on its interaction with serotonergic pathways. We will delve into its binding affinities, functional activities, and the key experimental findings that elucidate its mechanism of action. This document is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of new treatments for psychiatric disorders.

Core Pharmacological Profile

OPC-14523 exhibits a complex binding profile, with high affinity for multiple targets within the central nervous system. Its primary mechanism of action is attributed to its combined agonist activity at sigma (σ) and serotonin 1A (5-HT1A) receptors.

Quantitative Binding Affinities

The following table summarizes the in vitro binding affinities of OPC-14523 for key molecular targets. This data is crucial for understanding the compound's potency and selectivity.

| Target | IC50 (nM) | Reference |

| 5-HT1A Receptor | 2.3 | [1][2] |

| Sigma-1 (σ1) Receptor | 47 | [1][2] |

| Sigma-2 (σ2) Receptor | 56 | [1][2] |

| Serotonin Transporter (SERT) | 80 | [1][2] |

| 3H-5-HT Reuptake | 27 | [2] |

Role in Serotonergic Pathways

OPC-14523's therapeutic potential is intrinsically linked to its modulation of serotonergic neurotransmission. Its dual action as a 5-HT1A receptor partial agonist and a sigma receptor agonist results in a unique and potentially rapid antidepressant-like effect.

5-HT1A Receptor Partial Agonism

OPC-14523 acts as a partial agonist at both presynaptic and postsynaptic 5-HT1A receptors. This activity is central to its mechanism.

-

Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the dorsal raphe nucleus (DRN), these receptors regulate the synthesis and release of serotonin. As a partial agonist, OPC-14523 can modulate the firing rate of these neurons.

-

Postsynaptic 5-HT1A Receptors: Found in various brain regions, including the hippocampus and cortex, these receptors mediate the downstream effects of serotonin.

The following diagram illustrates the interaction of OPC-14523 with pre- and postsynaptic 5-HT1A receptors.

Sigma Receptor Agonism

The agonistic activity of OPC-14523 at sigma receptors, particularly the σ1 subtype, contributes significantly to its antidepressant-like effects. Sigma receptors are intracellular chaperones that modulate a variety of signaling pathways, including those involved in neuronal plasticity and cell survival. The combined stimulation of both 5-HT1A and sigma receptors is believed to be responsible for the rapid onset of action observed in preclinical models.

The logical relationship of OPC-14523's dual mechanism is depicted below.

Preclinical Efficacy

The antidepressant-like properties of OPC-14523 have been evaluated in various animal models. The forced swim test (FST) is a key behavioral assay used to assess antidepressant efficacy.

Forced Swim Test (FST)

In the FST, a reduction in immobility time is indicative of an antidepressant-like effect. OPC-14523 has been shown to dose-dependently reduce immobility time in both rats and mice after a single oral administration.

| Species | ED50 (mg/kg, p.o.) | Reference |

| Rat | 27 | [1][2] |

| Mouse | 20 | [2] |

Notably, the effect of OPC-14523 in the FST is observed acutely, which is in contrast to traditional antidepressants like fluoxetine and imipramine that require repeated dosing to produce a similar effect.[2] This rapid onset of action is a significant finding and is attributed to the synergistic action on 5-HT1A and sigma receptors.

Experimental Protocols

A detailed understanding of the methodologies used to characterize OPC-14523 is essential for the replication and extension of these findings.

Receptor Binding Assays

Objective: To determine the affinity of OPC-14523 for various receptors and transporters.

General Protocol:

-

Tissue/Cell Preparation: Membranes from specific brain regions or cells expressing the target receptor are prepared.

-

Radioligand Incubation: The membranes are incubated with a specific radioligand for the target receptor in the presence of varying concentrations of OPC-14523.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

The following workflow illustrates the key steps in a receptor binding assay.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.

General Protocol for Rats:

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

-

Acclimation: Animals are handled for several days before the test.

-

Pre-test Session: On the first day, rats are placed in the cylinder for 15 minutes.

-

Test Session: 24 hours after the pre-test, rats are administered OPC-14523 or vehicle orally. After a set time (e.g., 60 minutes), they are placed back in the cylinder for a 5-minute test session.

-

Scoring: The duration of immobility during the test session is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

General Protocol for Mice:

-

Apparatus: A smaller transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: Mice are placed in the cylinder for a single 6-minute session. The first 2 minutes are considered a habituation period, and immobility is scored during the last 4 minutes.

-

Dosing: OPC-14523 or vehicle is administered orally prior to the test.

In Vivo Electrophysiology in the Dorsal Raphe Nucleus (DRN)

Objective: To investigate the effects of OPC-14523 on the firing activity of serotonergic neurons.

General Protocol:

-

Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the DRN.

-

Neuron Identification: Serotonergic neurons are identified based on their characteristic slow, rhythmic firing pattern and long-duration action potentials.

-

Drug Administration: OPC-14523 is administered intravenously (i.v.) or via microiontophoresis directly onto the neuron.

-

Recording: The firing rate of the neuron is recorded before, during, and after drug administration.

-

Data Analysis: Changes in the firing rate are quantified to determine the effect of the compound.

Conclusion

This compound is a promising preclinical candidate with a novel mechanism of action for the treatment of depression. Its dual agonism at 5-HT1A and sigma receptors leads to a rapid and robust antidepressant-like effect in animal models. The data presented in this technical guide, from its molecular binding profile to its in vivo efficacy, provides a strong rationale for its further development. The detailed experimental protocols offer a foundation for researchers to build upon in their exploration of this and other multimodal compounds targeting the serotonergic system. The unique pharmacological properties of OPC-14523 may translate into a therapeutic agent with a faster onset of action and potentially improved efficacy in patient populations.

References

The Rapid Antidepressant Potential of OPC-14523: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) is a significant global health concern, with a substantial portion of patients failing to respond adequately to current first-line treatments. A critical unmet need exists for antidepressants with a more rapid onset of action. OPC-14523, a novel compound developed by Otsuka Pharmaceutical, has demonstrated promising rapid antidepressant-like effects in preclinical models. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and proposed mechanisms underlying the rapid antidepressant effects of OPC-14523. The information presented is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for depression.

Introduction

Conventional antidepressant medications, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), are characterized by a therapeutic lag of several weeks to months. This delay in efficacy poses a significant clinical challenge, particularly for patients with severe depression. The development of rapid-acting antidepressants is, therefore, a key priority in psychiatric drug discovery.

OPC-14523 has emerged as a compound of interest due to its unique pharmacological profile and its ability to induce antidepressant-like effects after a single administration in preclinical models.[1] This contrasts sharply with traditional antidepressants, which typically require chronic dosing to achieve a therapeutic effect.[1] The rapid onset of action of OPC-14523 is attributed to its combined agonist activity at sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors.[1] This whitepaper will delve into the preclinical evidence supporting the rapid antidepressant effects of OPC-14523, detailing its receptor binding profile, in vivo efficacy, and the proposed signaling pathways involved.

Pharmacological Profile of OPC-14523

OPC-14523 exhibits a distinct binding profile, with high affinity for both σ1 and 5-HT1A receptors. Its activity at these targets is believed to be the primary driver of its rapid antidepressant-like effects.

Receptor Binding and Functional Activity

The binding affinities and functional activities of OPC-14523 at various receptors and transporters have been characterized through in vitro assays. A summary of the key quantitative data is presented in the tables below.

Table 1: In Vitro Receptor and Transporter Binding Affinities of OPC-14523 [1]

| Target | Assay Type | Species | IC50 (nM) |

| Sigma-1 Receptor | Radioligand Binding | Guinea Pig | 47 |

| Sigma-1 Receptor | Radioligand Binding | Rat | 56 |

| 5-HT1A Receptor | Radioligand Binding | Rat | 2.3 |

| 5-HT Transporter | [3H]5-HT Uptake | Rat | 27 |

| 5-HT Transporter | Radioligand Binding | Rat | 80 |

| Norepinephrine Transporter | [3H]NE Uptake | Rat | >1000 |

| Dopamine Transporter | [3H]DA Uptake | Rat | >1000 |

Table 2: In Vitro Functional Activity of OPC-14523 at 5-HT1A Receptors [2]

| Assay | Tissue/Cell Line | Species | pEC50 | Emax (% of 8-OH-DPAT or 5-HT) |

| [35S]GTPγS Binding | Rat Hippocampus | Rat | 7.60 ± 0.23 | 41.1 |

| [35S]GTPγS Binding | Human Frontal Cortex | Human | 7.89 ± 0.08 | 64 |

| [35S]GTPγS Binding | CHO cells (human 5-HT1A) | Human | 8.0 ± 0.11 | 85.5 |

Preclinical Evidence for Rapid Antidepressant Effects

The rapid antidepressant-like properties of OPC-14523 have been primarily demonstrated in rodent models of depression, most notably the forced swim test.

Forced Swim Test (FST)

A single oral administration of OPC-14523 produced a significant antidepressant-like effect in both rats and mice in the FST, as evidenced by a reduction in immobility time.[1] This effect was observed without a concomitant increase in general locomotor activity, indicating a specific antidepressant-like action.[1]

Table 3: In Vivo Efficacy of OPC-14523 in the Forced Swim Test [1]

| Species | Route of Administration | ED50 (mg/kg) |

| Rat | Oral | 27 |

| Mouse | Oral | 20 |

In Vivo Electrophysiology

Electrophysiological studies have provided further insight into the mechanism of action of OPC-14523. A 2-day treatment with OPC-14523 was found to significantly increase the firing activity of putative serotonergic neurons in the dorsal raphe nucleus (DRN) of anesthetized rats.[3] This increase in neuronal firing is a key characteristic of many effective antidepressant treatments and is thought to contribute to their therapeutic effects. The effect of OPC-14523 on DRN firing was blocked by the σ1 receptor antagonist NE-100, highlighting the importance of sigma receptor activation in this process.[3]

Proposed Mechanism of Action and Signaling Pathways

The rapid antidepressant-like effects of OPC-14523 are mediated by its synergistic agonism at σ1 and 5-HT1A receptors.[1]

Role of Sigma-1 (σ1) and 5-HT1A Receptors

The acute antidepressant-like activity of OPC-14523 in the FST was blocked by pretreatment with either the σ1 receptor antagonist NE-100 or the selective 5-HT1A receptor antagonist WAY-100635.[1] This indicates that the activation of both receptor types is necessary for its rapid effects.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways activated by OPC-14523.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols based on standard practices in the field.

Radioligand Binding Assay (Generalized Protocol)

-

Membrane Preparation: Homogenize brain tissue (e.g., guinea pig or rat cortex) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay: In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of OPC-14523.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of OPC-14523 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

References

Methodological & Application

Dosing Regimen and Protocols for OPC-14523 in Rodent Models of Depression: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel psychotropic agent with a unique pharmacological profile, acting as a potent agonist for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors.[1] Preclinical studies in rodent models of depression have demonstrated its potential as a rapid-acting antidepressant. This document provides a comprehensive overview of the dosing regimens and detailed experimental protocols for utilizing OPC-14523 in relevant preclinical depression models.

Quantitative Data Summary

The following tables summarize the effective doses and administration routes of OPC-14523 in various rodent models of depression.

Table 1: Effective Doses of OPC-14523 in the Forced Swim Test

| Species | Strain | Administration Route | Dose (ED50) | Dosing Schedule | Reference |

| Rat | Not Specified | Oral | 27 mg/kg | Single administration | [2] |

| Mouse | ICR | Oral | 20 mg/kg | Single administration | [2] |

Table 2: Dosing Regimen for Electrophysiological Studies

| Species | Strain | Administration Route | Dose | Dosing Schedule | Experimental Model | Reference |

| Rat | Sprague-Dawley | Intravenous (systemic) & Microiontophoresis (local) | 1 mg/kg/day (systemic) | 2-day treatment | In vivo extracellular recordings of dorsal raphe nucleus (DRN) neurons | [1] |

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Materials:

-

OPC-14523

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile water)*

-

Male ICR mice (20-25 g) or male Sprague-Dawley rats (200-250 g)

-

Glass or Plexiglas cylinders (25 cm height x 15 cm diameter for mice; 40 cm height x 20 cm diameter for rats)

-

Water at 23-25°C

-

Video recording and analysis software (optional, for automated scoring)

-

Stopwatch

Note: The original study by Tottori et al. (2001) did not specify the vehicle used for oral administration. A 0.5% solution of carboxymethyl cellulose is a common and appropriate vehicle for oral suspensions of investigational compounds.

Procedure:

-

Drug Administration:

-

Prepare a suspension of OPC-14523 in the chosen vehicle.

-

Administer OPC-14523 or vehicle orally (p.o.) to the animals 60 minutes before the test.

-

-

Forced Swim Test:

-

Fill the cylinders with water to a depth of 15 cm for mice or 30 cm for rats, ensuring the animals cannot touch the bottom with their tails or hind limbs.

-

Gently place each animal into its respective cylinder.

-

The total test duration is 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

At the end of the test, remove the animals from the water, dry them with a towel, and return them to their home cages.

-

Data Analysis:

-

Calculate the mean duration of immobility for each treatment group.

-

Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the effects of OPC-14523 compared to the vehicle control group.

In Vivo Extracellular Electrophysiology in the Dorsal Raphe Nucleus (DRN)

This protocol is designed to assess the effects of OPC-14523 on the firing rate of presumed serotonergic neurons in the dorsal raphe nucleus of anesthetized rats.

Materials:

-

OPC-14523

-

Anesthetic (e.g., chloral hydrate or urethane)

-

Stereotaxic apparatus

-

Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

-

Amplifier and data acquisition system

-

Microiontophoresis pump and multi-barreled micropipettes (for local application)

-

Male Sprague-Dawley rats (250-300 g)

Procedure:

-

Animal Preparation and Anesthesia:

-

Anesthetize the rat with an appropriate anesthetic agent.

-

Mount the animal in a stereotaxic apparatus.

-

Maintain the animal's body temperature at 37°C with a heating pad.

-

-

Surgical Procedure:

-

Expose the skull and drill a small hole over the coordinates for the dorsal raphe nucleus (DRN).

-

-

Electrode Placement and Recording:

-

Lower a recording microelectrode into the DRN.

-

Identify presumed serotonergic neurons based on their characteristic slow, regular firing rate and long-duration, positive action potentials.

-

-

Drug Administration:

-

Systemic Administration: Administer OPC-14523 (1 mg/kg/day) via an appropriate route (e.g., intraperitoneal injection) for two consecutive days prior to the recording session.

-

Local Administration (Microiontophoresis): Use a multi-barreled micropipette with one barrel containing OPC-14523 (concentration not specified in the original study, may require empirical determination) and other barrels for control substances (e.g., saline). Position the tip of the micropipette near the recorded neuron and eject the drug using the microiontophoresis pump.

-

-

Data Acquisition and Analysis:

-

Record the firing rate of DRN neurons before, during, and after drug administration.

-

Analyze the changes in firing rate to determine the effect of OPC-14523.

-

Statistical analysis can be performed using appropriate tests (e.g., t-test or ANOVA) to compare firing rates across different conditions.

-

Visualizations

Signaling Pathway of OPC-14523 in Depression

Caption: Proposed signaling pathway of OPC-14523.

Experimental Workflow for the Forced Swim Test

Caption: Experimental workflow for the Forced Swim Test.

References

- 1. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor activation produces faster antidepressant-like effect through enhancement of hippocampal neuroplasticity: Focus on sigma-1-5-HT1A heteroreceptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of OPC-14523 Free Base in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-14523 is a novel compound with high affinity for both sigma-1 (σ1) and serotonin 1A (5-HT1A) receptors, acting as an agonist at both targets. It has shown potential as an antidepressant with a possibly rapid onset of action. This document provides detailed application notes and protocols for the oral administration of OPC-14523 free base in mice, focusing on its use in preclinical behavioral studies, specifically the forced swim test.

Disclaimer: this compound is intended for research use only.

Data Presentation

Table 1: In Vitro Binding Affinities of OPC-14523

| Target | IC50 (nM) |

| Sigma-1 Receptor | 47 |

| Sigma-2 Receptor | 56 |

| 5-HT1A Receptor | 2.3 |

| 5-HT Transporter | 80 |

Table 2: In Vivo Efficacy of Orally Administered OPC-14523 in the Forced Swim Test in Mice

| Treatment Duration | ED50 (mg/kg) |

| Single Administration | 20 |

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg)

| Parameter | Value | Unit |

| Cmax | To be determined | ng/mL |

| Tmax | To be determined | h |

| AUC(0-t) | To be determined | ng·h/mL |

| Oral Bioavailability | To be determined | % |

Note: The pharmacokinetic data in Table 3 are hypothetical and must be determined experimentally. A protocol for a pharmacokinetic study is provided below.

Signaling Pathways

Diagram 1: OPC-14523 Signaling through the 5-HT1A Receptor

Caption: OPC-14523 activates the 5-HT1A receptor, leading to neuronal inhibition.

Diagram 2: OPC-14523 Signaling through the Sigma-1 Receptor

Caption: OPC-14523 modulates neuronal function via the Sigma-1 receptor.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Suspension

Objective: To prepare a homogenous suspension of this compound for oral administration to mice.

Materials:

-

This compound

-

Vehicle: 0.5% (w/v) Methylcellulose in sterile water. Other potential vehicles for poorly water-soluble compounds include 10% DMSO in corn oil. Vehicle selection should be validated for solubility and stability of this compound.

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Oral gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)

-

1 mL syringes

Procedure:

-

Calculate the required amount of OPC-14523 and vehicle:

-

Determine the desired dose (e.g., 20 mg/kg) and the dosing volume (typically 10 mL/kg for mice).

-

For a 25 g mouse, the dose would be 0.5 mg, and the volume would be 0.25 mL.

-

Calculate the total volume of suspension needed for the number of animals, including a small excess to account for loss during preparation and administration.

-

-

Prepare the vehicle:

-

If using methylcellulose, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring to avoid clumping. Continue stirring until a clear, viscous solution is formed.

-

-

Prepare the OPC-14523 suspension:

-

Weigh the required amount of this compound and place it in a microcentrifuge tube.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

-

-

Oral Administration (Gavage):

-

Weigh the mouse to determine the exact volume of suspension to be administered.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

-

Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

-